molecular formula C22H28O2P2 B8138228 (2R,2R,3R,3R)-3,3-di-tert-butyl-2,2,3,3-tetrahydro-2,2-bibenzo[d][1,3]oxaphosphole

(2R,2R,3R,3R)-3,3-di-tert-butyl-2,2,3,3-tetrahydro-2,2-bibenzo[d][1,3]oxaphosphole

Cat. No.: B8138228
M. Wt: 386.4 g/mol
InChI Key: CAVTUIDTRDJLGP-SSVHHLKVSA-N
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Description

(2R,2R,3R,3R)-3,3-di-tert-butyl-2,2,3,3-tetrahydro-2,2-bibenzo[d][1,3]oxaphosphole is a complex organic compound characterized by its unique structure, which includes two benzene rings fused with an oxaphosphole ring system. This compound is notable for its steric hindrance due to the presence of tert-butyl groups, which can influence its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,2R,3R,3R)-3,3-di-tert-butyl-2,2,3,3-tetrahydro-2,2-bibenzo[d][1,3]oxaphosphole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the oxaphosphole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2R,2R,3R,3R)-3,3-di-tert-butyl-2,2,3,3-tetrahydro-2,2-bibenzo[d][1,3]oxaphosphole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation or other reducing agents.

    Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

Chemistry

In chemistry, (2R,2R,3R,3R)-3,3-di-tert-butyl-2,2,3,3-tetrahydro-2,2-bibenzo[d][1,3]oxaphosphole is used as a ligand in coordination chemistry due to its ability to form stable complexes with metals

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents.

Industry

Industrially, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2R,2R,3R,3R)-3,3-di-tert-butyl-2,2,3,3-tetrahydro-2,2-bibenzo[d][1,3]oxaphosphole involves its interaction with molecular targets through its oxaphosphole ring system. This interaction can modulate various biochemical pathways, depending on the specific application. For example, in catalysis, it can facilitate the activation of substrates, while in biological systems, it may bind to specific receptors or enzymes, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,2R,3R,3R)-3,3-di-tert-butyl-2,2,3,3-tetrahydro-2,2-bibenzo[d][1,3]oxaphosphole is unique due to its steric hindrance from the tert-butyl groups and its oxaphosphole ring system. These features contribute to its distinct reactivity and stability, setting it apart from other similar compounds.

Properties

IUPAC Name

(2R,3R)-3-tert-butyl-2-[(2S,3S)-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]-2H-1,3-benzoxaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O2P2/c1-21(2,3)25-17-13-9-7-11-15(17)23-19(25)20-24-16-12-8-10-14-18(16)26(20)22(4,5)6/h7-14,19-20H,1-6H3/t19-,20+,25-,26+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVTUIDTRDJLGP-SSVHHLKVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P1C(OC2=CC=CC=C21)C3OC4=CC=CC=C4P3C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[P@]1[C@@H](OC2=CC=CC=C21)[C@H]3OC4=CC=CC=C4[P@@]3C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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